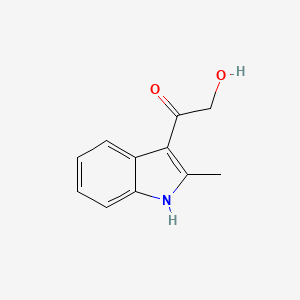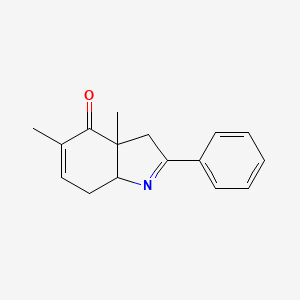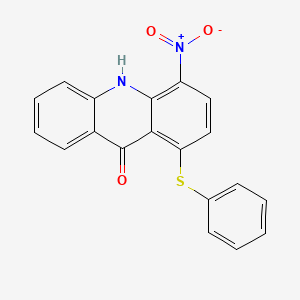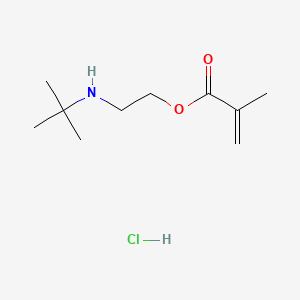
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is a synthetic organic compound belonging to the phthalocyanine family. It is characterized by its large, planar, and aromatic structure, which consists of a central phthalocyanine core substituted with four phenyl groups at the 2, 9, 16, and 23 positions. This compound is known for its intense coloration and stability, making it valuable in various applications, including dyes, pigments, and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. One common method includes the reaction of 4,5-dichlorophthalonitrile with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phthalocyanine derivatives with oxidized substituents.
Reduction: Formation of reduced phthalocyanine derivatives.
Substitution: Formation of substituted phthalocyanine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- involves its ability to absorb light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound is activated by light, leading to the production of singlet oxygen and other ROS, which can induce cell death in targeted cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis.
Comparación Con Compuestos Similares
- 29H,31H-Phthalocyanine, 2,9,16,23-tetra-tert-butyl-
- 29H,31H-Phthalocyanine, 2,3,9,10,16,17,23,24-octabutoxy-
- Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
Comparison: 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is unique due to its phenyl substituents, which enhance its solubility and stability compared to other phthalocyanine derivatives. The presence of phenyl groups also influences its electronic properties, making it suitable for specific applications in optoelectronics and photodynamic therapy. In contrast, other derivatives like 29H,31H-Phthalocyanine, 2,9,16,23-tetra-tert-butyl- have different substituents that affect their solubility, stability, and reactivity.
Propiedades
Número CAS |
26160-82-7 |
|---|---|
Fórmula molecular |
C56H34N8 |
Peso molecular |
818.9 g/mol |
Nombre IUPAC |
6,15,24,33-tetraphenyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H34N8/c1-5-13-33(14-6-1)37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53/h1-32H,(H2,57,58,59,60,61,62,63,64) |
Clave InChI |
SXNLZNGQJWKPAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)N=C8C9=C(C=CC(=C9)C1=CC=CC=C1)C(=N8)N=C3N4)C1=CC=CC=C1)C1=C5C=C(C=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)





![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)



